1-Hydroxy-1-methyl-3-phenylurea
Overview
Description
1-Hydroxy-1-methyl-3-phenylurea is an organic compound with the molecular formula C8H10N2O2. It is a derivative of urea, characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to the urea moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-methyl-3-phenylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water. This method is efficient and environmentally friendly, as it avoids the use of organic co-solvents . The reaction typically involves the following steps:
- Dissolving potassium isocyanate in water.
- Adding the appropriate amine (in this case, a mixture of methylamine and phenylamine).
- Stirring the reaction mixture at room temperature until the desired product is formed.
Industrial Production Methods: Industrial production of this compound often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. This method, although not environmentally friendly, is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1-methyl-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Hydroxy-1-methyl-3-phenylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-diabetic and anti-inflammatory activities.
Industry: Employed in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-methyl-3-phenylurea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as α-glucosidase, by binding to their active sites. This inhibition can lead to various biological effects, including the regulation of blood glucose levels in diabetic patients .
Comparison with Similar Compounds
1-Hydroxy-1-methyl-3-phenylurea can be compared with other similar compounds, such as:
1,3-Diphenylurea: Known for its enzyme inhibitory properties and potential therapeutic applications.
N-Hydroxy-N’-methyl-N-phenylurea: Shares similar structural features and chemical properties.
Uniqueness: this compound stands out due to its unique combination of hydroxy, methyl, and phenyl groups, which confer distinct chemical reactivity and biological activity. Its diverse applications in various fields further highlight its significance .
Properties
IUPAC Name |
1-hydroxy-1-methyl-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(12)8(11)9-7-5-3-2-4-6-7/h2-6,12H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFAHNFQLHAIAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181309 | |
Record name | Urea, N-hydroxy-N-methyl-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26817-00-5 | |
Record name | Urea, N-hydroxy-N-methyl-N'-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026817005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N-hydroxy-N-methyl-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26817-00-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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